methyl 5-bromo-6-chloro-1H-indole-3-carboxylate
Overview
Description
Methyl 5-bromo-6-chloro-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of bromine and chlorine substituents on the indole ring, which can influence its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Methyl 5-bromo-6-chloro-1H-indole-3-carboxylate is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic agents . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . The specific interactions and resulting changes caused by this compound remain to be elucidated.
Biochemical Pathways
Indole derivatives, including this compound, can affect various biochemical pathways . These compounds have been associated with a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities . The specific effects of this compound remain to be elucidated.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-6-chloro-1H-indole-3-carboxylate typically involves the bromination and chlorination of an indole precursor. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core. Subsequent bromination and chlorination steps introduce the halogen substituents at the desired positions on the indole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-6-chloro-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of base and solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 5-bromo-6-chloro-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromo-1H-indole-3-carboxylate
- Methyl 5-chloro-1H-indole-3-carboxylate
- Methyl 6-chloro-1H-indole-5-carboxylate
Uniqueness
Methyl 5-bromo-6-chloro-1H-indole-3-carboxylate is unique due to the presence of both bromine and chlorine substituents on the indole ring. This dual substitution pattern can significantly influence its chemical reactivity and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 5-bromo-6-chloro-1H-indole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO2/c1-15-10(14)6-4-13-9-3-8(12)7(11)2-5(6)9/h2-4,13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMOQYXKIYBPBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=CC(=C(C=C21)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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